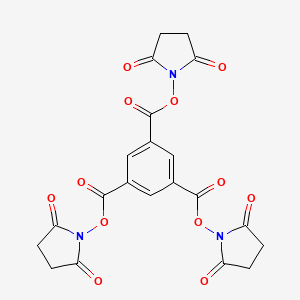

Tris-succinimidyl-1,3,5-benzenetricarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tris-succinimidyl-1,3,5-benzenetricarboxylate is a versatile compound widely used in biochemical research. It is known for its ability to act as a cross-linking agent, facilitating the formation of covalent bonds between molecules. This compound has a molecular formula of C21H15N3O12 and a molecular weight of 501.36 g/mol .

Aplicaciones Científicas De Investigación

Tris-succinimidyl-1,3,5-benzenetricarboxylate is extensively used in various fields of scientific research:

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Tris-succinimidyl-1,3,5-benzenetricarboxylate typically involves the reaction of 1,3,5-benzenetricarboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is then purified through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

Tris-succinimidyl-1,3,5-benzenetricarboxylate primarily undergoes substitution reactions. The succinimidyl groups are highly reactive towards nucleophiles, such as amines, leading to the formation of stable amide bonds .

Common Reagents and Conditions

Common reagents used in reactions with this compound include primary amines, secondary amines, and thiols. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from reactions with this compound are amide or thioester derivatives, depending on the nucleophile used .

Mecanismo De Acción

The mechanism of action of Tris-succinimidyl-1,3,5-benzenetricarboxylate involves the formation of covalent bonds between molecules. The succinimidyl groups react with nucleophiles, such as amines, to form stable amide bonds. This cross-linking ability is crucial for its applications in bioconjugation and material science .

Comparación Con Compuestos Similares

Similar Compounds

Disuccinimidyl suberate (DSS): Another NHS ester used for cross-linking proteins and peptides.

Bis(sulfosuccinimidyl) suberate (BS3): A water-soluble cross-linker used in similar applications.

N-hydroxysuccinimide (NHS): A common reagent used to activate carboxyl groups for amide bond formation.

Uniqueness

Tris-succinimidyl-1,3,5-benzenetricarboxylate is unique due to its three reactive succinimidyl groups, allowing it to form multiple covalent bonds simultaneously. This property makes it particularly useful for creating complex bioconjugates and advanced materials .

Actividad Biológica

Tris-succinimidyl-1,3,5-benzenetricarboxylate (TST) is a chemical compound that plays a significant role in bioconjugation and protein chemistry. Its structure consists of three succinimidyl groups attached to a 1,3,5-benzenetricarboxylate backbone, which contributes to its high reactivity towards nucleophiles such as amines and thiols. This article explores the biological activity of TST, its applications in research, and relevant case studies.

- Molecular Formula : C21H15N3O12

- Molecular Weight : 501.36 g/mol

- Structure : Contains three NHS ester groups that react with primary amines on proteins, forming stable amide bonds.

TST functions primarily as a crosslinking agent in protein chemistry. The N-hydroxysuccinimide (NHS) ester groups react with primary amines on lysine residues of proteins. This reaction leads to the formation of stable covalent bonds between protein molecules, facilitating the creation of protein complexes essential for various biochemical applications.

Applications in Research

TST is utilized in numerous applications within the fields of proteomics and bioconjugation:

- Protein Labeling : TST enables researchers to label proteins and peptides for tracking within biological systems.

- Studying Protein Interactions : By forming stable conjugates with biomolecules, TST aids in analyzing protein behavior and identifying therapeutic targets.

- Drug Delivery Systems : TST can be incorporated into drug delivery systems where it conjugates drugs to targeting ligands for improved specificity and efficacy.

1. Crosslinking in Protein Complexes

In a study investigating the formation of protein complexes, TST was used to crosslink antibodies to antigens. The resulting complexes were analyzed using mass spectrometry, revealing enhanced detection sensitivity compared to traditional methods.

2. Bioconjugation Techniques

Research demonstrated that TST could effectively conjugate peptides to nanoparticles. This approach improved the targeting efficiency of drug delivery systems in cancer therapy by allowing for controlled release in response to specific biological stimuli .

Comparative Analysis

To better understand TST's unique properties, a comparison with similar compounds is provided:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Trimethyl benzene-1,3,5-tricarboxylate | Tricarboxylic acid derivative | Less reactive due to methyl substitutions |

| 2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate | Dioxopyrrolidine derivative | Utilized for different types of bioconjugation |

| Succinimide | Simple cyclic imide | Basic building block for more complex derivatives |

TST stands out due to its multiple reactive sites that enable versatile applications in bioconjugation compared to these similar compounds.

Research Findings

Recent studies have highlighted the efficiency of TST in forming stable conjugates under physiological conditions. Techniques such as fluorescence spectroscopy and circular dichroism have been employed to analyze the stability and binding efficiency of these conjugates. The results indicate that TST-modified proteins exhibit enhanced stability and functionality .

Propiedades

IUPAC Name |

tris(2,5-dioxopyrrolidin-1-yl) benzene-1,3,5-tricarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O12/c25-13-1-2-14(26)22(13)34-19(31)10-7-11(20(32)35-23-15(27)3-4-16(23)28)9-12(8-10)21(33)36-24-17(29)5-6-18(24)30/h7-9H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFNKSPKXMSVLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC(=C2)C(=O)ON3C(=O)CCC3=O)C(=O)ON4C(=O)CCC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70459309 |

Source

|

| Record name | 2,5-Pyrrolidinedione, 1,1',1''-[1,3,5-benzenetriyltris(carbonyloxy)]tris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

268539-19-1 |

Source

|

| Record name | 2,5-Pyrrolidinedione, 1,1',1''-[1,3,5-benzenetriyltris(carbonyloxy)]tris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.